

2-Iodopyridin-3-ol: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: **2-Iodopyridin-3-ol**

Cat. No.: **B189409**

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Introduction

2-Iodopyridin-3-ol is a valuable heterocyclic building block in organic synthesis, prized for its versatile reactivity. Its structure, featuring a pyridine ring substituted with both an iodine atom and a hydroxyl group, allows for a range of chemical transformations. The iodine at the 2-position serves as a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxyl group at the 3-position can be engaged in etherification or esterification reactions, or it can influence the electronic properties of the pyridine ring. This unique combination of functional groups makes **2-iodopyridin-3-ol** a key intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.^[1] The inherent antimicrobial and antifungal properties of this compound also make it a lead for drug discovery efforts.^[1]

Application Notes

2-Iodopyridin-3-ol is a versatile reagent for the synthesis of substituted pyridines and fused heterocyclic systems. The reactivity of the C-I bond allows for the introduction of various substituents at the 2-position of the pyridine ring through well-established palladium-catalyzed cross-coupling reactions. The adjacent hydroxyl group can modulate the reactivity of the C-I bond and can be used for further functionalization.

Key Applications:

- Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between **2-iodopyridin-3-ol** and a boronic acid or ester. This is a powerful method for the synthesis of 2-aryl- or 2-vinyl-pyridin-3-ols, which are common scaffolds in medicinal chemistry.
- Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of **2-iodopyridin-3-ol** with terminal alkynes to produce 2-alkynyl-pyridin-3-ols. These products can serve as precursors for more complex heterocyclic systems.
- Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between **2-iodopyridin-3-ol** and a primary or secondary amine. This is a direct route to 2-amino-pyridin-3-ol derivatives, which are important intermediates in drug discovery.
- Mitsunobu Reaction: The hydroxyl group of **2-iodopyridin-3-ol** can be utilized in Mitsunobu reactions to form ethers, esters, and other functional groups via an SN2 displacement. This reaction proceeds with inversion of stereochemistry if the alcohol is chiral.
- Synthesis of Fused Heterocycles: **2-Iodopyridin-3-ol** is a key starting material for the synthesis of furo[3,2-b]pyridine derivatives. These fused heterocyclic systems are of interest due to their potential biological activities.

Experimental Protocols

The following protocols are representative methods for the application of **2-iodopyridin-3-ol** in various cross-coupling and substitution reactions.

Protocol 1: Suzuki-Miyaura Coupling of **2-Iodopyridin-3-ol** with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2-iodopyridin-3-ol** with phenylboronic acid to synthesize 2-phenylpyridin-3-ol.

Materials:

- **2-Iodopyridin-3-ol**

- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Nitrogen or Argon gas
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To an oven-dried round-bottom flask, add **2-iodopyridin-3-ol** (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
- Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridin-3-ol.

Protocol 2: Sonogashira Coupling of 2-Iodopyridin-3-ol with Phenylacetylene

This protocol outlines a general method for the Sonogashira coupling of **2-iodopyridin-3-ol** with phenylacetylene to yield 2-(phenylethynyl)pyridin-3-ol.

Materials:

- **2-Iodopyridin-3-ol**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF, anhydrous)
- Nitrogen or Argon gas
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a flame-dried Schlenk flask, add **2-iodopyridin-3-ol** (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
- Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

- Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2-(phenylethynyl)pyridin-3-ol.

Protocol 3: Buchwald-Hartwig Amination of 2-Iodopyridin-3-ol with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of **2-iodopyridin-3-ol** with aniline to synthesize 2-(phenylamino)pyridin-3-ol.

Materials:

- **2-Iodopyridin-3-ol**
- Aniline
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$)
- Xantphos
- Sodium tert-butoxide ($NaOtBu$)
- Toluene (anhydrous)
- Nitrogen or Argon gas
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
- Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%).
- Add **2-iodopyridin-3-ol** (1.0 mmol, 1.0 equiv).
- Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.
- Heat the reaction mixture to 110 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(phenylamino)pyridin-3-ol.

Protocol 4: Mitsunobu Reaction of **2-iodopyridin-3-ol** with Phenol

This protocol describes a general method for the etherification of **2-iodopyridin-3-ol** with phenol using Mitsunobu conditions to produce 2-iodo-3-phenoxy pyridine.

Materials:

- **2-iodopyridin-3-ol**
- Phenol

- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD)
- Tetrahydrofuran (THF, anhydrous)
- Nitrogen or Argon gas
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add **2-iodopyridin-3-ol** (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), and triphenylphosphine (1.5 mmol, 1.5 equiv).
- Add anhydrous THF (10 mL) and stir the mixture at 0 °C.
- Slowly add diisopropyl azodicarboxylate (1.5 mmol, 1.5 equiv) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue directly by column chromatography on silica gel to afford 2-iodo-3-phenoxy pyridine.

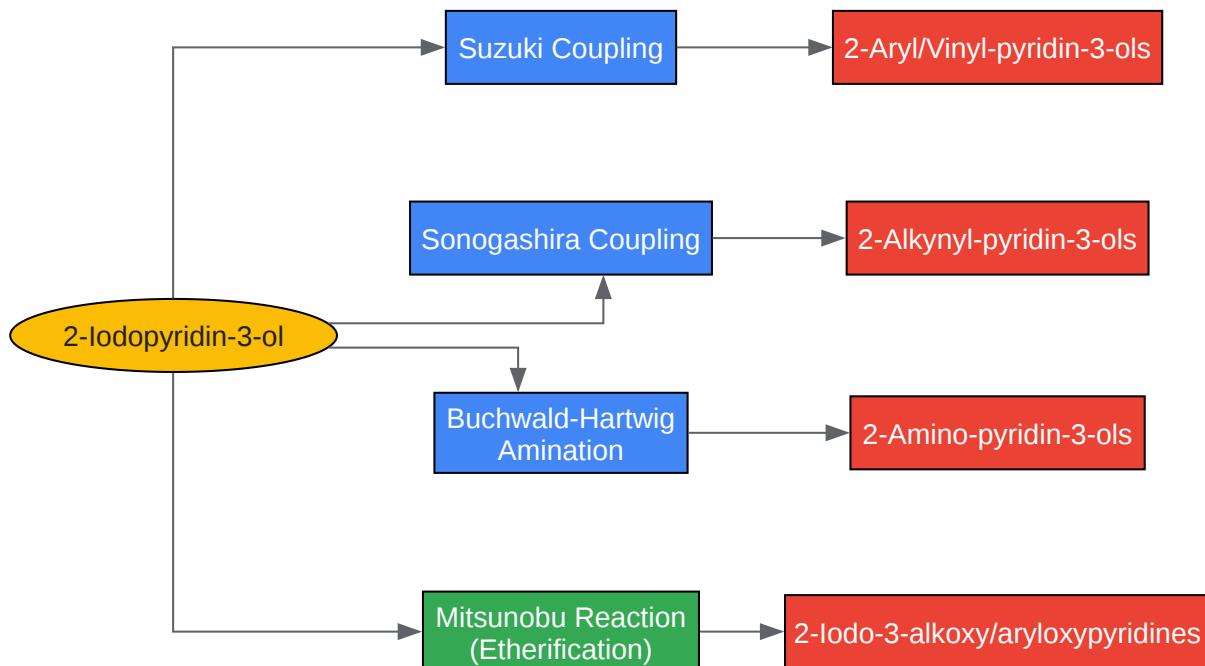
Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of **2-Iodopyridin-3-ol**

Reaction Type	Coupling Partner	Product	Typical Yield (%)
Suzuki-Miyaura	Phenylboronic acid	2-Phenylpyridin-3-ol	70-90
Sonogashira	Phenylacetylene	2-(Phenylethynyl)pyridin-3-ol	65-85
Buchwald-Hartwig	Aniline	2-(Phenylamino)pyridin-3-ol	60-80

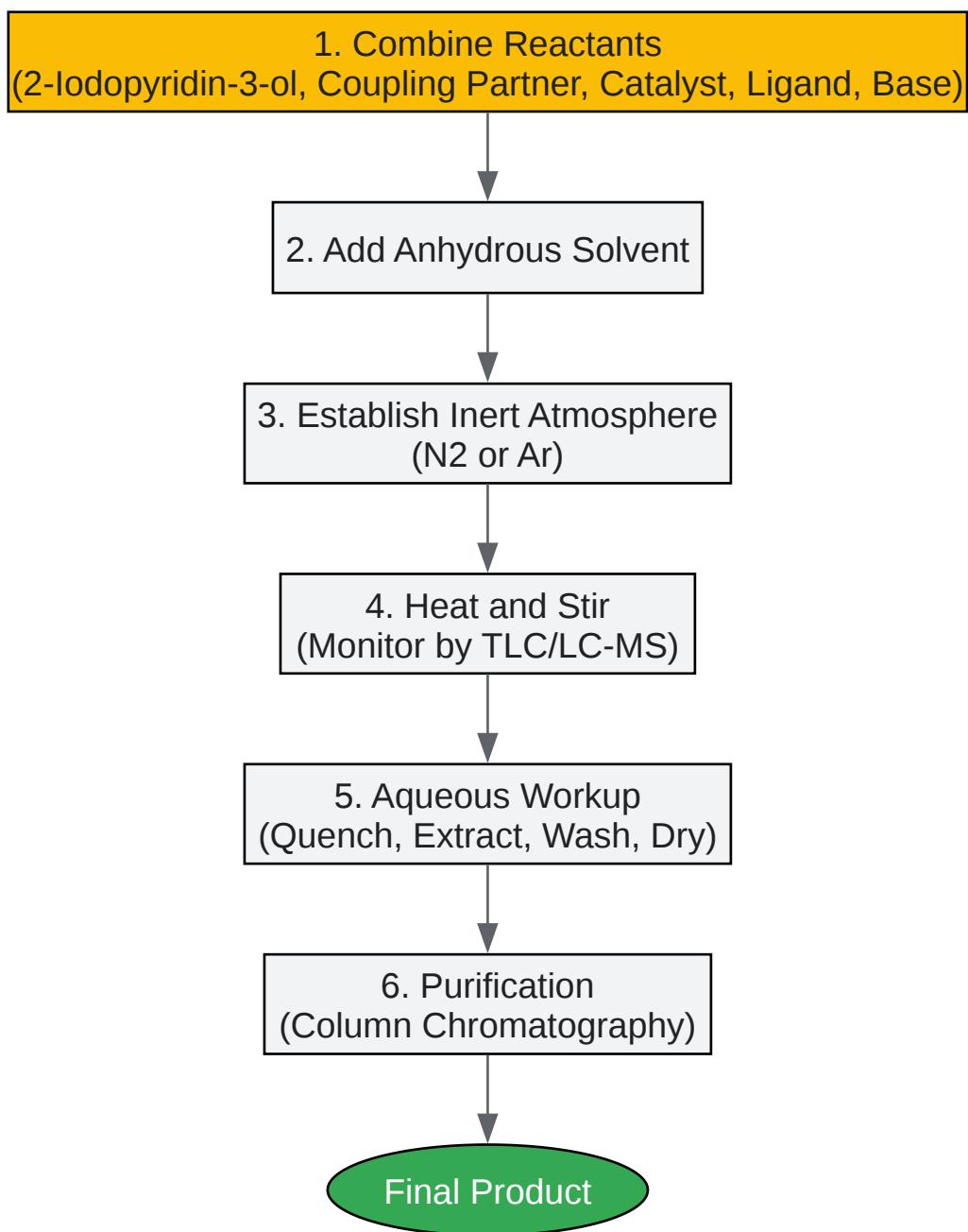
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions used.

Visualizations



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Caption: Synthetic pathways from **2-iodopyridin-3-ol**.



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Caption: General workflow for cross-coupling reactions.

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References

- 1. researchgate.net [researchgate.net]
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